molecular formula C13H17NO4 B1431873 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal CAS No. 1262832-35-8

3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal

Cat. No. B1431873
M. Wt: 251.28 g/mol
InChI Key: JUOJPXBJQPRMGX-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal is a chemical compound that belongs to the family of nitroaromatic compounds. It is also known as piperonal nitroethane or PNE, and it is commonly used in the chemical industry as an intermediate for the synthesis of various organic compounds. In recent years, there has been an increasing interest in the scientific research applications of PNE, particularly in the field of medicinal chemistry.

Scientific Research Applications

Analytical Applications in Nickel Determination

3-(4-methoxyphenyl)-2-mercaptopropenoic acid, a compound closely related to 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, has been utilized in a spectrophotometric method for determining trace amounts of nickel. This method has shown effectiveness in analyzing nickel in various materials like hydrogenated greases, steels, and solders (Izquierdo & Carrasco, 1984).

Synthesis of Carbazomycin B

A study involving the synthesis of carbazomycin B, a compound derived from 2-methoxy-3,4-dimethyl-5-nitrophenol (which is structurally similar to 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal), outlines the intricate steps involved in the synthesis process. This showcases the compound's role in complex chemical syntheses (Crich & Rumthao, 2004).

Chemical Reaction Studies

Research involving methylsulfinyl carbanion and substituted phthalic esters, closely related to 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, has contributed to understanding the general features of these types of chemical reactions (Otsuji, Yabune & Imoto, 1969).

Photoassisted Fenton Reaction

A related compound, methyl parathion (which contains a methoxyphenyl group like 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal), has been studied in the context of the photoassisted Fenton reaction for the complete oxidation of contaminants in water. This research contributes to the field of environmental chemistry and water purification (Pignatello & Sun, 1995).

Stereopopulation Control in Molecular Structures

In the field of crystallography and molecular design, studies involving 3-(2,4-dimethyl-6-methoxyphenyl)-3-methylbutyric acid, which shares structural similarities with 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, have shed light on the conformational preferences of molecular side chains and their interactions (Katrusiak, 1996).

Electrochemical Studies

The electrochemical behavior of compounds containing methoxyphenyl groups, similar to 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, has been investigated to understand their reduction and oxidation processes in different mediums. This research is significant for electrochemistry and materials science (David, Hurvois, Tallec & Toupet, 1995).

properties

IUPAC Name

3-(2-methoxyphenyl)-2,2-dimethyl-4-nitrobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,9-15)11(8-14(16)17)10-6-4-5-7-12(10)18-3/h4-7,9,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOJPXBJQPRMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C(C[N+](=O)[O-])C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal
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3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal
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3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal

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